5-(4-Methoxybenzamido)thiophene-2-carboxylic acid

Vue d'ensemble

Description

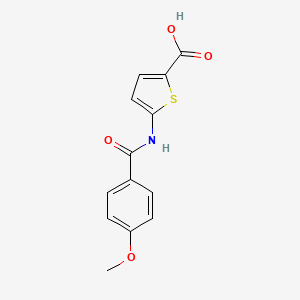

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a 4-methoxybenzamido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a carboxylic acid derivative in the presence of a Lewis acid catalyst.

Attachment of the 4-Methoxybenzamido Group: This step involves the formation of an amide bond between the carboxylic acid group on the thiophene ring and 4-methoxyaniline. This can be achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its functional groups enable modifications that are essential for creating more complex chemical entities. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form various derivatives.

Medicinal Chemistry

Pharmaceutical Development

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid has been explored as a lead compound in drug development. Derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. For instance, some analogs have shown promising results against specific bacterial strains, indicating their potential as antibacterial agents .

Mechanism of Action

The mechanism of action typically involves interactions with biological targets such as enzymes or receptors. The amide bond and carboxylic acid group can form hydrogen bonds with active sites, influencing binding affinity and specificity. Studies have indicated that certain derivatives may act as enzyme inhibitors, providing insights into their pharmacological profiles.

Biological Research

Enzyme Interaction Studies

In biological research, this compound is valuable for studying enzyme interactions and protein binding due to its structural features. It can be utilized in enzyme assays to measure activity and inhibition, contributing to the understanding of catalytic functions and mechanisms in various biological systems .

Polymer Chemistry

Synthesis of Specialty Polymers

this compound can be polymerized or copolymerized to create polymers with specific properties such as increased thermal stability or conductivity. Research has shown that polymers derived from this compound exhibit promising electrical properties suitable for electronic applications .

Agricultural Chemistry

Development of Pesticides

Modified forms of this compound have been tested for efficacy as pesticides. These derivatives can enhance interaction with pests or be designed for safe degradation in the environment, contributing to sustainable agricultural practices.

Analytical Chemistry

Calibration Standards

In analytical chemistry, this compound is frequently used as a calibration standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its use allows for precise quantification of thiophene derivatives in samples, ensuring reproducibility in analytical results.

Nanotechnology

Incorporation into Nanomaterials

The compound is also being explored in nanotechnology applications, where it can be incorporated into nanoparticles or nanofibers through techniques like chemical vapor deposition (CVD). These nanomaterials demonstrate promising electrical and optical properties for use in nanoelectronics and photovoltaics.

Veterinary Medicine

Bioavailability Enhancements

In veterinary medicine, derivatives of this compound are modified to enhance bioavailability and efficacy against bacterial infections in livestock. Preliminary studies suggest that these analogs can effectively treat infections while minimizing side effects.

Summary Table of Applications

| Field | Application Description | Results/Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential for pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Lead compound in drug development | Promising antibacterial activities observed |

| Biological Research | Enzyme interaction studies | Insights into enzyme inhibition mechanisms |

| Polymer Chemistry | Synthesis of specialty polymers | Enhanced electrical properties noted |

| Agricultural Chemistry | Development of pesticides | Efficacy shown under laboratory conditions |

| Analytical Chemistry | Calibration standards for HPLC/GC | High reproducibility in quantification |

| Nanotechnology | Incorporation into nanoparticles/nanofibers | Promising properties for electronics and photovoltaics |

| Veterinary Medicine | Enhanced formulations for livestock treatment | Effective against infections with minimal side effects |

Mécanisme D'action

The mechanism of action of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amide bond and carboxylic acid group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methylbenzamido)thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

5-(4-Chlorobenzamido)thiophene-2-carboxylic acid: Contains a chlorine atom instead of a methoxy group.

5-(4-Nitrobenzamido)thiophene-2-carboxylic acid: Features a nitro group in place of the methoxy group.

Uniqueness

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Activité Biologique

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 264.29 g/mol

The compound features a thiophene ring, which is known for its ability to participate in various biochemical interactions due to its electron-rich nature.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of certain enzymes, potentially disrupting metabolic pathways that are crucial for cell survival and proliferation.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are vital for cellular responses to external stimuli.

| Property | Description |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under physiological conditions |

| pH Sensitivity | Activity varies with pH levels |

Biological Assays and Efficacy

Various biological assays have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies show inhibition zones comparable to established antibiotics, indicating its potential as a therapeutic agent.

- Cytotoxicity Studies : In cancer cell lines, this compound exhibits selective cytotoxicity, suggesting it may target cancerous cells while sparing normal cells. Dose-response curves indicate that higher concentrations lead to increased apoptosis in cancer cells .

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Cell Line | IC (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 (Breast) | 15 | 3.0 |

| A549 (Lung) | 20 | 2.5 |

| HeLa (Cervical) | 10 | 4.0 |

Case Studies and Research Findings

-

Study on Urease Inhibition :

A study highlighted the compound's ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. By reducing ammonia production, the compound effectively lowers pH levels in the bacterial environment, impairing bacterial growth. -

Impact on Metabolic Pathways :

Research indicates that this compound alters nitrogen metabolism by influencing urease activity. This modulation can have downstream effects on various metabolic processes, making it a candidate for further investigation in metabolic disorders . -

Pharmacokinetics :

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. The compound shows a half-life suitable for therapeutic applications, although further studies are needed to confirm these findings .

Propriétés

IUPAC Name |

5-[(4-methoxybenzoyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-18-9-4-2-8(3-5-9)12(15)14-11-7-6-10(19-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSSQCTIUNTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.